molecular formula C13H19FN2 B3092057 (3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1222710-48-6

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine

Cat. No.: B3092057
CAS No.: 1222710-48-6
M. Wt: 222.3 g/mol
InChI Key: XIMFMHZBZINZPV-CYBMUJFWSA-N
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Description

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzyl chloride and piperidine.

    Nucleophilic Substitution: The 4-fluoro-2-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction conditions to introduce the amine group at the 3-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may act by binding to a particular receptor and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenol: This compound shares the presence of a fluorine atom and a phenyl group but differs in its overall structure and functional groups.

    Trifluoromethylpyridine: Similar in having a fluorine-containing group, but with a pyridine ring instead of a piperidine ring.

Uniqueness

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of both a fluorine atom and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-7-12(14)5-4-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFMHZBZINZPV-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)CN2CCC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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